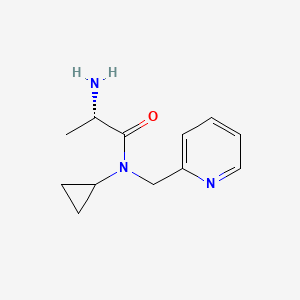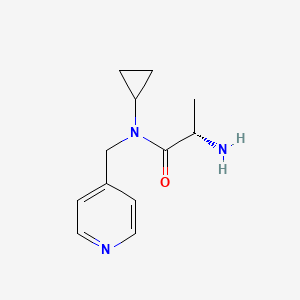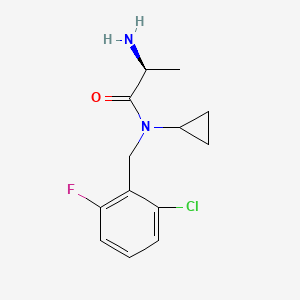
(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group with chlorine and fluorine substituents, a cyclopropyl group, and an amino propionamide moiety, making it a versatile molecule for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide typically involves multiple steps, starting with the preparation of the core benzyl group. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with cyclopropylamine under controlled conditions to form the intermediate, which is then further reacted with propionic acid to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency and yield, ensuring that the compound is produced in high purity and quantity. Safety measures and environmental considerations would also be paramount in the industrial production process.
Chemical Reactions Analysis
(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the benzyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Introduction of new substituents on the benzyl ring, leading to a variety of derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide: has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: It may be employed in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: The compound has potential therapeutic applications, possibly acting as a lead compound for drug development targeting specific diseases.
Industry: It can be utilized in the development of new materials or as an intermediate in the production of other industrial chemicals.
Mechanism of Action
The mechanism by which (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-propionamide: can be compared with other similar compounds, such as:
2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide: Similar structure but with an ethyl group instead of cyclopropyl.
2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-propionamide: Similar structure but with a methyl group instead of cyclopropyl.
2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-propyl-propionamide: Similar structure but with a propyl group instead of cyclopropyl.
Uniqueness: The presence of the cyclopropyl group in this compound distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c1-8(16)13(18)17(9-5-6-9)7-10-11(14)3-2-4-12(10)15/h2-4,8-9H,5-7,16H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYALXWWXALYKO-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=C(C=CC=C1Cl)F)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=C(C=CC=C1Cl)F)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![cis-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B7864529.png)
![cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B7864536.png)
![cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864542.png)
![(3aS,6aS)-5-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864544.png)
![cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864551.png)
![cis-5-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864554.png)

![2-[(5-Aminopyrimidin-2-YL)oxy]ethan-1-OL](/img/structure/B7864577.png)

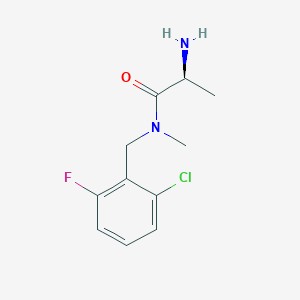
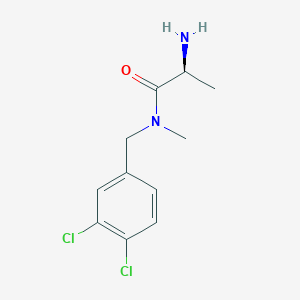
![(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-propionamide](/img/structure/B7864617.png)
